molecular formula C6H14OS B12904374 2-(Methanesulfinyl)-2-methylbutane CAS No. 160390-12-5

2-(Methanesulfinyl)-2-methylbutane

Cat. No.: B12904374
CAS No.: 160390-12-5
M. Wt: 134.24 g/mol
InChI Key: IZPHZQITLDBZNK-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylsulfinyl)butane is an organosulfur compound with the molecular formula C6H14OS. It is a branched alkane with a sulfinyl functional group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylsulfinyl)butane can be achieved through several methods. One common approach involves the oxidation of 2-Methyl-2-(methylthio)butane using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, and the sulfinyl group is introduced selectively .

Industrial Production Methods

Industrial production of 2-Methyl-2-(methylsulfinyl)butane may involve large-scale oxidation processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound while maintaining high purity levels. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylsulfinyl)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

2-Methyl-2-(methylsulfinyl)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylsulfinyl)butane involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(methylsulfinyl)butane is unique due to its specific sulfinyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research .

Properties

CAS No.

160390-12-5

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

2-methyl-2-methylsulfinylbutane

InChI

InChI=1S/C6H14OS/c1-5-6(2,3)8(4)7/h5H2,1-4H3

InChI Key

IZPHZQITLDBZNK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)S(=O)C

Origin of Product

United States

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